molecular formula C15H12O4 B2550441 methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 865591-22-6

methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2550441
CAS No.: 865591-22-6
M. Wt: 256.257
InChI Key: CNPGTIJDQOBHOU-RMKNXTFCSA-N
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Description

Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is a chalcone derivative characterized by a benzoate ester core linked via a conjugated α,β-unsaturated ketone (propenone) bridge to a furan-2-yl substituent. The (1E)-configuration of the propenone group ensures planarity, enhancing conjugation and electronic delocalization across the molecule.

Properties

IUPAC Name

methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)12-7-4-11(5-8-12)6-9-13(16)14-3-2-10-19-14/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGTIJDQOBHOU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves a condensation reaction between a furan derivative and a benzoate ester. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which undergoes a condensation reaction with a benzoate ester under acidic or basic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production process more sustainable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent on Propenone Functional Group on Benzoate Key Properties/Applications Reference
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate Furan-2-yl Methyl ester NLO properties, enzyme inhibition (proposed)
HOIPIN-1 (sodium salt) 2-Methoxyphenyl Sodium carboxylate LUBAC inhibitor (IC₅₀ ~10 µM)
HOIPIN-8 (sodium salt) 2,6-Difluoro-4-(pyrazol-4-yl)phenyl Sodium carboxylate Potent LUBAC inhibitor (IC₅₀ <1 µM)
{4-[(1E)-3-(1H-Indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy} acetic acid Indol-3-yl Acetic acid Protease inhibition (screened)
4M1PMS (sulfonate derivative) 4-Methylphenyl Sulfonate ester NLO crystal growth
4BPMS (sulfonate derivative) 4-Bromophenyl Sulfonate ester Enhanced NLO due to Br electronegativity

Key Observations:

  • Substituent Effects: The furan-2-yl group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing bromophenyl in 4BPMS, which enhances polarizability for NLO applications . HOIPIN-1 and HOIPIN-8 feature sodium carboxylate groups, increasing water solubility compared to the methyl ester in the target compound, which is more lipophilic .
  • Functional Group Impact :
    • Sulfonate esters (4M1PMS, 4BPMS) improve thermal stability for crystal growth, whereas methyl esters (target compound) may favor volatility in synthetic processes .
    • Sodium carboxylates (HOIPINs) enhance bioavailability for enzymatic inhibition, while methyl esters typically require metabolic activation .
Electronic and Physicochemical Properties

Table 2: Spectroscopic and Computational Data

Compound UV-Vis λₘₐₓ (nm) IR ν(C=O) (cm⁻¹) Calculated Dipole Moment (D) Hydrogen Bonding Patterns
Target compound ~350 1682 (ketone) 5.2 (DFT) Weak C=O···H–C (furan)
HOIPIN-1 340 1722 (carboxylate) 8.1 (DFT) Strong ionic interactions
{4-[(1E)-3-Indolyl...} acetic acid (14) 365 1685 (ketone) 6.8 (DFT) NH···O=C (indole)
4BPMS 330 1678 (ketone) 7.5 (DFT) Br···O (sulfonate)

Analysis :

  • The target compound’s furan ring contributes to a redshifted UV-Vis absorption (~350 nm) compared to bromophenyl derivatives (330 nm in 4BPMS) due to extended conjugation .
  • IR spectra confirm the α,β-unsaturated ketone (1682–1685 cm⁻¹), a key feature for reactivity and intermolecular interactions .
  • Hydrogen bonding in the indole derivative () stabilizes crystal packing, whereas furan derivatives rely on weaker van der Waals interactions .
Crystallographic and Computational Tools
  • SHELXL () and WinGX/ORTEP () were critical in resolving the crystal structures of analogues, confirming the (1E)-configuration and intermolecular interactions .
  • Density functional theory (DFT) calculations (e.g., B3LYP functional in ) provided insights into electronic properties and reactivity .

Biological Activity

Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H12O4
Molecular Weight: 232.23 g/mol
IUPAC Name: this compound

The compound features a furan ring, a benzoate moiety, and an enone structure, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies report that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
  • Reactive Oxygen Species (ROS) Production: It has been observed to induce oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at concentrations of 10–50 µM, there was a significant reduction in cell viability compared to control groups .

Another investigation focused on the antimicrobial efficacy against pathogenic bacteria. The results indicated that this compound showed higher activity than standard antibiotics like ampicillin .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsMIC (µg/mL)IC50 (µM)
AnticancerMCF-7, HepG2N/A10–50
AntibacterialStaphylococcus aureus50–100N/A
Escherichia coli50–100N/A

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